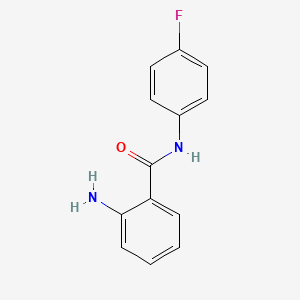

2-amino-N-(4-fluorophenyl)benzamide

Descripción general

Descripción

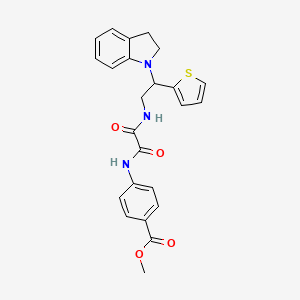

“2-amino-N-(4-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H11FN2O . It is used for proteomics research . The compound is stored at room temperature and is available in solid form .

Synthesis Analysis

The synthesis of benzamides, including “2-amino-N-(4-fluorophenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “2-amino-N-(4-fluorophenyl)benzamide” consists of a benzamide moiety that is N-linked to a benzyl group . The InChI code for this compound is 1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17) .Chemical Reactions Analysis

The compound “2-amino-N-(4-fluorophenyl)benzamide” can undergo N-arylation reactions with phenyl boronic acid via a Chan–Evans–Lam (CEL) type reaction . This reaction can be catalyzed by a Cu@Phen@MGO catalyst .Physical And Chemical Properties Analysis

The compound “2-amino-N-(4-fluorophenyl)benzamide” has a molecular weight of 230.24 . It is a solid at room temperature . The compound should be stored in a dark place and under an inert atmosphere .Aplicaciones Científicas De Investigación

Chemical Structure and Properties

“2-amino-N-(4-fluorophenyl)benzamide” is a benzamide derivative with the molecular formula C13H9BrFNO . It has a molecular weight of 294.119 . The structure of this compound is available in 2D and 3D formats .

Antioxidant Activity

Benzamide compounds, including “2-amino-N-(4-fluorophenyl)benzamide”, have been found to exhibit antioxidant activity . They have been shown to have effective total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

Benzamide compounds have demonstrated antibacterial activities against various bacteria . For instance, N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide, a similar compound, has shown moderate antibacterial activities against E. coli, K. pneumoniae, and S. aureus .

Anticancer Activity

Benzamide derivatives have been widely used in the treatment of cancer . In particular, “2-amino-N-(4-fluorophenyl)benzamide” has been shown to promote apoptosis and G2/M phase arrest, contributing to its antitumor activity .

Enhancement of Other Anticancer Drugs

Research has shown that “2-amino-N-(4-fluorophenyl)benzamide” can enhance the anticancer activity of other drugs such as paclitaxel and vinblastine .

Potential Drug Discovery

Amide compounds, including benzamides, have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Industrial Applications

Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Mecanismo De Acción

Result of Action

FNA has been shown to have a significant inhibitory effect on both solid tumor cells and non-solid tumor cells . In vitro antiproliferative assays indicate that FNA exhibits solid tumor cell inhibitory activities . Moreover, FNA has been shown to promote apoptosis and G2/M phase arrest in HepG2 cells, contributing to its antitumor activity .

Safety and Hazards

The safety information for “2-amino-N-(4-fluorophenyl)benzamide” indicates that it is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

2-amino-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDGBBCJEMBUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-fluorophenyl)benzamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-fluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2841165.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2841168.png)

![8-fluoro-2-(3-(2-methoxyphenyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2841179.png)

![2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2841181.png)